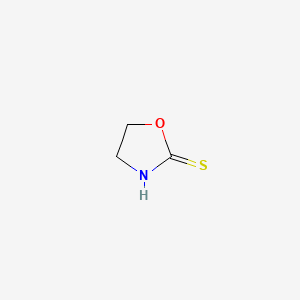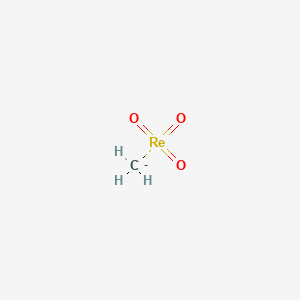
1,3-Oxazolidine-2-thione
Descripción general
Descripción
La 1,3-oxazolidina-2-tiona es un compuesto heterocíclico caracterizado por un anillo de cinco miembros que contiene átomos de oxígeno, nitrógeno y azufre.
Mecanismo De Acción
El mecanismo de acción de la 1,3-oxazolidina-2-tiona implica su interacción con objetivos moleculares específicos. Por ejemplo, en su papel como inhibidor enzimático, el compuesto se une al sitio activo de la enzima, evitando la unión del sustrato y la actividad catalítica posterior. Esta inhibición puede ocurrir a través de varias vías, incluida la inhibición competitiva y no competitiva .
Análisis Bioquímico
Biochemical Properties
1,3-Oxazolidine-2-thione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as trimethylamine oxidase, leading to a significant decrease in its activity . Additionally, this compound increases the size of the thyroid gland, indicating its interaction with thyroid-related proteins . These interactions suggest that this compound can influence metabolic processes and enzyme regulation.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to severely depress hepatic trimethylamine oxidase activity in brown-egg layers, leading to changes in liver function . Furthermore, this compound influences cell signaling pathways and gene expression, particularly those related to thyroid function . These cellular effects highlight the compound’s potential impact on cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit the activity of trimethylamine oxidase by binding to its active site . This inhibition leads to a decrease in the enzyme’s activity, affecting the metabolic processes it regulates. Additionally, this compound may influence gene expression by interacting with transcription factors involved in thyroid hormone regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in thyroid size and hepatic enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild changes in thyroid size and enzyme activity . At higher doses, this compound can lead to significant thyroid enlargement and severe depression of hepatic trimethylamine oxidase activity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to thyroid function. It interacts with enzymes such as trimethylamine oxidase, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its potential impact on overall metabolic regulation and enzyme activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues, such as the thyroid and liver, are critical factors influencing its biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the thyroid and liver cells is particularly important for its role in modulating enzyme activity and gene expression .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La 1,3-oxazolidina-2-tiona se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de disulfuro de carbono con 2-aminoetanol en condiciones básicas. La reacción generalmente se lleva a cabo de la siguiente manera:
CS2+NH2CH2CH2OH→1,3-Oxazolidina-2-tiona+H2O
Esta reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o hidróxido de potasio a temperaturas elevadas {_svg_1}.
Métodos de Producción Industrial
En entornos industriales, la producción de 1,3-oxazolidina-2-tiona a menudo implica el uso de reactores de flujo continuo para garantizar una síntesis eficiente y escalable. Las condiciones de reacción se optimizan para lograr altos rendimientos y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 1,3-oxazolidina-2-tiona se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar oxazolidina-2-ona.
Reducción: La reducción de 1,3-oxazolidina-2-tiona puede producir oxazolidina.
Sustitución: El átomo de azufre en el compuesto puede sufrir reacciones de sustitución con varios electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio.
Sustitución: Los electrófilos como los haluros de alquilo y los haluros de arilo se emplean comúnmente en reacciones de sustitución.
Principales Productos Formados
Oxidación: Oxazolidina-2-ona.
Reducción: Oxazolidina.
Sustitución: Varios derivados sustituidos de la oxazolidina-2-tiona.
Aplicaciones Científicas De Investigación
La 1,3-oxazolidina-2-tiona ha sido ampliamente estudiada por sus aplicaciones en varios campos científicos:
Comparación Con Compuestos Similares
La 1,3-oxazolidina-2-tiona se puede comparar con otros compuestos similares como:
Oxazolidina-2-ona: Carece del átomo de azufre y tiene diferente reactividad y aplicaciones.
Oxazolidina-2-selona: Contiene selenio en lugar de azufre, lo que lleva a propiedades químicas y reactividad distintas.
Unicidad
La 1,3-oxazolidina-2-tiona es única debido a la presencia del átomo de azufre, que imparte una reactividad química específica y actividad biológica no observada en sus análogos de oxígeno o selenio .
Propiedades
IUPAC Name |
1,3-oxazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS/c6-3-4-1-2-5-3/h1-2H2,(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMURLIQHQSKULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873511 | |
| Record name | 2-Oxazolidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5840-81-3, 28470-84-0 | |
| Record name | 2-Oxazolidinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028470840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidine-2-thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxazolidine-2-thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxazolidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-OXAZOLIDINE-2-THIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMJ3CUW4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenoxybenzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225401.png)
![3-hydroxybenzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1225403.png)
![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-(3-methylphenoxy)propanamide](/img/structure/B1225404.png)
![4-[[5-(1,3-Benzothiazol-2-yl)-2-thiophenyl]-oxomethyl]-1-piperazinecarboxaldehyde](/img/structure/B1225405.png)




![{4-[(2-BROMOPHENOXY)METHYL]PHENYL}(PIPERIDINO)METHANONE](/img/structure/B1225413.png)

![2,4-dichloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1225421.png)
![2-[(2-cyanophenyl)thio]-N-[4-[dimethylamino(oxo)methyl]phenyl]benzamide](/img/structure/B1225422.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(3-methyl-2-benzofuranyl)methanone](/img/structure/B1225425.png)
